![molecular formula C23H24N2O2S B2749598 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 922457-75-8](/img/structure/B2749598.png)
2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
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Description
2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential and Biological Activity Evaluation
A study conducted by Turan-Zitouni et al. (2018) synthesized novel derivatives similar in structure to the requested compound and evaluated their anticancer potency on different cell lines using the MTT method, DNA synthesis inhibition, and flow cytometric analysis. One compound, in particular, exhibited high antitumor efficiency against the MCF-7 cell line, highlighting the potential of these derivatives in cancer therapy. Additionally, the anticholinesterase activity of these compounds was tested, revealing promising results for further exploration in therapeutic applications (Turan-Zitouni et al., 2018).
Metabolic Pathways and Comparative Metabolism
Research on chloroacetamide herbicides, which share a part of the chemical structure with the requested compound, focused on their metabolism in human and rat liver microsomes. This study provides insights into the metabolic pathways that could be relevant for understanding the metabolism of similar compounds, including the potential formation of DNA-reactive products. It sheds light on the different metabolic rates between species, which is crucial for evaluating the safety and efficacy of these compounds in therapeutic contexts (Coleman et al., 2000).
Structural Studies and Anion Coordination
Kalita and Baruah (2010) investigated the structural aspects of amide derivatives, focusing on their spatial orientations and anion coordination capabilities. This study provides valuable information on the molecular structure and potential applications of the compound , especially in the development of new materials or molecular sensors. The findings highlight the versatility of these compounds in forming various geometrical configurations, which can be exploited in designing compounds with specific functions (Kalita & Baruah, 2010).
Anti-Microbial and Anti-Parkinson’s Screening
Another line of research explored the synthesis of novel thiazole derivatives for anti-microbial and anti-Parkinson's screening. This research demonstrates the broad spectrum of potential therapeutic applications for compounds related to the requested chemical structure. The synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, as well as potent free radical scavenging activity, which is relevant for developing treatments for neurodegenerative diseases like Parkinson's (Saravanan et al., 2010; Gomathy et al., 2012).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-2-27-20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-28-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFFPWGDDTYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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